molecular formula C27H24N4O2 B3867418 N-[(E)-naphthalen-2-ylmethylideneamino]-N'-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide

N-[(E)-naphthalen-2-ylmethylideneamino]-N'-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide

Cat. No.: B3867418
M. Wt: 436.5 g/mol
InChI Key: MDLHALBVLUFVET-SVJPUMPYSA-N
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Description

N-[(E)-naphthalen-2-ylmethylideneamino]-N’-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide is a complex organic compound characterized by its unique structure, which includes two naphthalene rings connected by a pentanediamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-naphthalen-2-ylmethylideneamino]-N’-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide typically involves the condensation of naphthalen-2-ylmethylideneamine with a pentanediamide precursor under controlled conditions. The reaction is often catalyzed by a suitable base, such as sodium hydroxide, and carried out in an organic solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-naphthalen-2-ylmethylideneamino]-N’-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Scientific Research Applications

N-[(E)-naphthalen-2-ylmethylideneamino]-N’-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-naphthalen-2-ylmethylideneamino]-N’-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-naphthalen-2-ylmethylideneamino]-N’-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide is unique due to its dual naphthalene rings and pentanediamide linkage, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-[(E)-naphthalen-2-ylmethylideneamino]-N'-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c32-26(30-28-18-20-12-14-22-6-1-3-8-24(22)16-20)10-5-11-27(33)31-29-19-21-13-15-23-7-2-4-9-25(23)17-21/h1-4,6-9,12-19H,5,10-11H2,(H,30,32)(H,31,33)/b28-18-,29-19+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLHALBVLUFVET-SVJPUMPYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)CCCC(=O)NN=CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)CCCC(=O)N/N=C\C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-naphthalen-2-ylmethylideneamino]-N'-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide
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N-[(E)-naphthalen-2-ylmethylideneamino]-N'-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide
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N-[(E)-naphthalen-2-ylmethylideneamino]-N'-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide

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